molecular formula C18H17NO3 B13402336 (2S,4R)-1-Benzoyl-4-phenyl-pyrrolidine-2-carboxylic acid CAS No. 120851-72-1

(2S,4R)-1-Benzoyl-4-phenyl-pyrrolidine-2-carboxylic acid

Cat. No.: B13402336
CAS No.: 120851-72-1
M. Wt: 295.3 g/mol
InChI Key: NJMASXVCJXPDME-HOTGVXAUSA-N
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Description

(2S,4R)-1-Benzoyl-4-phenyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with benzoyl and phenyl groups, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Benzoyl-4-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of Benzoyl and Phenyl Groups: The benzoyl group is introduced via acylation, while the phenyl group can be added through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Benzoyl-4-phenyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4R)-1-Benzoyl-4-phenyl-pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is a precursor in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-Benzoyl-4-phenyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(Benzyloxy)-1-methyl-2-pyrrolidinecarboxylic acid
  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide

Uniqueness

(2S,4R)-1-Benzoyl-4-phenyl-pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.

Properties

CAS No.

120851-72-1

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H17NO3/c20-17(14-9-5-2-6-10-14)19-12-15(11-16(19)18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22)/t15-,16-/m0/s1

InChI Key

NJMASXVCJXPDME-HOTGVXAUSA-N

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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